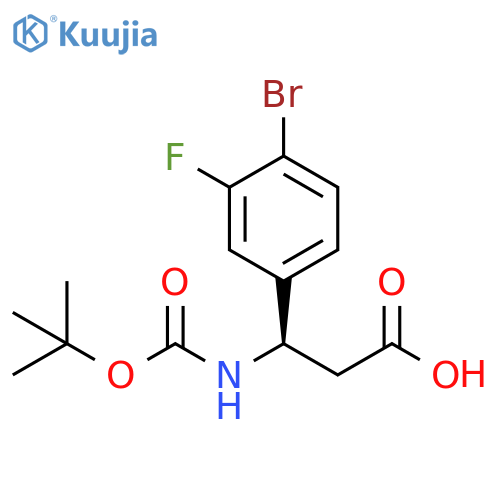

Cas no 1366301-55-4 ((3R)-3-(4-bromo-3-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid)

(3R)-3-(4-bromo-3-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid 化学的及び物理的性質

名前と識別子

-

- (3R)-3-(4-bromo-3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

- Benzenepropanoic acid, 4-bromo-β-[[(1,1-dimethylethoxy)carbonyl]amino]-3-fluoro-, (βR)-

- (3R)-3-(4-bromo-3-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid

- (3R)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid

- 1366301-55-4

- (R)-3-(4-Bromo-3-fluorophenyl)-3-((tert-butoxycarbonyl)amino)propanoic acid

- AKOS020009351

- EN300-1163503

-

- インチ: 1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1

- InChIKey: NHKABYOZJDZQOV-LLVKDONJSA-N

- ほほえんだ: C1([C@H](NC(OC(C)(C)C)=O)CC(O)=O)=CC=C(Br)C(F)=C1

計算された属性

- せいみつぶんしりょう: 361.03250g/mol

- どういたいしつりょう: 361.03250g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 6

- 複雑さ: 386

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 75.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 1.452±0.06 g/cm3(Predicted)

- ふってん: 474.4±45.0 °C(Predicted)

- 酸性度係数(pKa): 4.20±0.10(Predicted)

(3R)-3-(4-bromo-3-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1163503-0.05g |

(3R)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

1366301-55-4 | 0.05g |

$732.0 | 2023-06-08 | ||

| Enamine | EN300-1163503-2500mg |

(3R)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

1366301-55-4 | 2500mg |

$1370.0 | 2023-10-03 | ||

| Enamine | EN300-1163503-5.0g |

(3R)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

1366301-55-4 | 5g |

$2525.0 | 2023-06-08 | ||

| Enamine | EN300-1163503-0.1g |

(3R)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

1366301-55-4 | 0.1g |

$767.0 | 2023-06-08 | ||

| Enamine | EN300-1163503-2.5g |

(3R)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

1366301-55-4 | 2.5g |

$1707.0 | 2023-06-08 | ||

| Enamine | EN300-1163503-10000mg |

(3R)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

1366301-55-4 | 10000mg |

$3007.0 | 2023-10-03 | ||

| Enamine | EN300-1163503-5000mg |

(3R)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

1366301-55-4 | 5000mg |

$2028.0 | 2023-10-03 | ||

| Enamine | EN300-1163503-10.0g |

(3R)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

1366301-55-4 | 10g |

$3746.0 | 2023-06-08 | ||

| Enamine | EN300-1163503-250mg |

(3R)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

1366301-55-4 | 250mg |

$642.0 | 2023-10-03 | ||

| Enamine | EN300-1163503-500mg |

(3R)-3-(4-bromo-3-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoic acid |

1366301-55-4 | 500mg |

$671.0 | 2023-10-03 |

(3R)-3-(4-bromo-3-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid 関連文献

-

1. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

-

J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

(3R)-3-(4-bromo-3-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acidに関する追加情報

Introduction to (3R)-3-(4-bromo-3-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic Acid (CAS No. 1366301-55-4)

The compound (3R)-3-(4-bromo-3-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid, identified by its CAS number 1366301-55-4, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of chiral α-amino acids, which are crucial in the synthesis of enantiomerically pure drugs. The presence of both bromine and fluorine substituents in its aromatic ring enhances its potential as a building block for more complex pharmacological entities. The tert-butoxycarbonyl (Boc) group at the amino position provides stability and protection during synthetic processes, making it a valuable intermediate in drug development.

In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their unique electronic properties and improved metabolic stability. The incorporation of fluorine atoms into drug molecules often leads to enhanced binding affinity and selectivity, which are critical factors in achieving therapeutic efficacy. The specific substitution pattern of 4-bromo-3-fluorophenyl in this compound suggests that it may exhibit interesting pharmacokinetic properties, making it a promising candidate for further investigation.

The stereochemistry of the compound, indicated by the (3R) configuration at the chiral center, is another key aspect that warrants attention. Chiral drugs often show different biological activities depending on their enantiomeric form, necessitating precise control over their synthesis. The use of chiral auxiliaries or catalysts during the preparation of (3R)-3-(4-bromo-3-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid ensures the desired stereochemical purity, which is essential for its potential application in medicinal chemistry.

Current research in the field of fluorinated amino acids has highlighted their role in modulating enzyme inhibition and receptor binding. For instance, studies have demonstrated that fluorine substitution can alter the conformational flexibility of peptides and proteins, thereby influencing their interaction with biological targets. The structural features of (3R)-3-(4-bromo-3-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid make it an intriguing candidate for exploring such interactions, particularly in the context of enzyme inhibition or receptor modulation.

Additionally, the Boc-protected amino group offers a versatile handle for further functionalization. This protection allows for selective deprotection under mild conditions, enabling the introduction of various side chains or modifications without affecting other functional groups. Such flexibility is highly valuable in drug design, where multiple rounds of optimization are often required to achieve the desired pharmacological profile. The ability to easily modify this compound makes it a valuable tool for medicinal chemists seeking to develop novel therapeutic agents.

In the context of drug discovery, the synthesis of complex molecules often relies on a series of well-defined reactions that build upon simple precursors. The availability of readily accessible intermediates like (3R)-3-(4-bromo-3-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid can significantly streamline this process. By serving as a key building block, this compound can facilitate the rapid assembly of more intricate structures, thereby accelerating the discovery and development pipeline.

Recent advancements in synthetic methodologies have also contributed to the growing utility of fluorinated compounds in drug design. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled efficient introduction of fluorine atoms into aromatic systems, while protecting group strategies have been refined to enhance synthetic robustness. These developments have made it possible to construct increasingly complex fluorinated molecules with greater ease and precision.

The biological activity of (3R)-3-(4-bromo-3-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid remains an area of active investigation. Preliminary studies suggest that its structural features may confer properties such as enhanced solubility or improved bioavailability when incorporated into drug molecules. Further exploration through computational modeling and experimental testing will be necessary to fully elucidate its potential applications.

In conclusion, (1366301-55-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and synthetic versatility. Its role as a chiral α-amino acid derivative with fluorinated and brominated aromatic substituents positions it as a valuable intermediate for developing novel therapeutic agents. Ongoing research continues to uncover new possibilities for leveraging its chemical properties in drug design and discovery.

1366301-55-4 ((3R)-3-(4-bromo-3-fluorophenyl)-3-{(tert-butoxy)carbonylamino}propanoic acid) 関連製品

- 81778-11-2(Benzene, 1-(bromomethyl)-2,4,5-trichloro-)

- 42537-72-4(N-Me-Met-OH)

- 1220039-97-3(4-Fluoro-5-(4-methyl-piperazin-1-YL)-benzene-1,2-diamine tetrahydrochloride)

- 1147-64-4(4-(4,5-dichloro-6-oxo-1,6-dihydropyridazin-1-yl)benzoic acid)

- 900641-35-2(1,2,4-Triazolo[4,3-a]pyrimidine-3-methanamine, 5,7-dimethyl-α-(2-methylpropyl)-)

- 2306262-33-7(3-Methylthieno[3,2-c]pyridin-4-amine)

- 1781128-20-8((1-methoxycyclohexyl)methanesulfonyl chloride)

- 2228258-88-4((1-{6,6-dimethylbicyclo3.1.1heptan-2-yl}cyclopropyl)methanamine)

- 2137541-46-7(1-Propanesulfonamide, N-[1-(4-aminophenyl)-1-methylethyl]-)

- 1806353-03-6(2',3'-Dichloro-5'-(difluoromethoxy)propiophenone)